molecular formula C19H14F3NO5 B11150119 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11150119
M. Wt: 393.3 g/mol
InChI Key: IICXTNDJFBIDDH-UHFFFAOYSA-N
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Description

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one: is a synthetic organic compound characterized by its complex structure, which includes a chromenone core substituted with a nitro group, a trifluoromethyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-nitro-4-(trifluoromethyl)phenol and 4-propyl-2H-chromen-2-one.

    Coupling Reaction: The key step involves the coupling of 2-nitro-4-(trifluoromethyl)phenol with 4-propyl-2H-chromen-2-one under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The product is typically purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

    Hydrolysis: The ester linkage in the chromenone core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: 7-[2-amino-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one exhibit significant antimicrobial properties. A study demonstrated that the compound and its analogs were effective against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its role in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Studies have reported that it can reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases .

Fungicidal Activity

The compound has been synthesized as part of a process to develop new fungicides. Its structural characteristics allow it to interact effectively with fungal pathogens, providing a basis for new agricultural treatments .

Herbicidal Properties

Research into herbicidal applications has shown promise, with certain derivatives demonstrating selective toxicity towards specific weed species while being safe for crops. This selectivity is crucial for integrated pest management strategies in sustainable agriculture .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from readily available precursors such as 2-nitro-4-(trifluoromethyl)phenol. The synthetic routes often utilize environmentally friendly methods to minimize waste and enhance yield .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAntimicrobial agents ,
Anticancer therapy
Anti-inflammatory treatments
Agricultural ScienceFungicides
Herbicides

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Studies

In vitro testing on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating strong cytotoxic effects. Further mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Mechanism of Action

The mechanism by which 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Cell Signaling: It can interact with cellular receptors or signaling pathways, modulating cellular responses.

    Fluorescence: The chromenone core can absorb and emit light, making it useful in fluorescence-based applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of a propyl chain distinguishes it from other similar compounds, potentially altering its physical and chemical properties.
  • Reactivity : The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
  • Applications : Its unique structure may confer specific advantages in certain applications, such as enhanced binding affinity in enzyme inhibition or improved fluorescence properties.

Biological Activity

The compound 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is a flavonoid derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H14F3N1O4\text{C}_{17}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_4

This compound features a chromenone backbone with a nitro group and a trifluoromethyl phenoxy substituent, which significantly influences its biological properties.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For example, flavonoids have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and upregulation of tumor suppressor genes.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-739Apoptosis induction
Compound BH197548G2/M phase arrest
Compound CA54942EGFR inhibition

Enzyme Inhibition

The presence of the trifluoromethyl group in the structure enhances metabolic stability and lipophilicity, potentially increasing interactions with enzyme targets. Studies show that similar compounds can inhibit enzymes such as cholinesterases and cyclooxygenases.

Table 2: Enzyme Inhibition Data

EnzymeCompound NameIC50 (µM)
Acetylcholinesterase (AChE)Compound D19.2
Butyrylcholinesterase (BChE)Compound E13.2
Cyclooxygenase-2 (COX-2)Compound FModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to scavenge free radicals.
  • Enzyme Interaction : Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in target enzymes, increasing its inhibitory potency.
  • Cellular Uptake : The lipophilic nature due to the trifluoromethyl group enhances membrane permeability, facilitating better cellular uptake.

Case Studies

  • Study on Anticancer Properties : A study conducted on flavonoid derivatives indicated that those with similar structural features to our compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 30 to 50 µM.
    "Flavonoids have shown promising results in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines" .
  • Inhibition of Cholinesterases : Research demonstrated that compounds with trifluoromethyl substitutions effectively inhibited AChE and BChE, suggesting potential applications in treating neurodegenerative diseases.

Properties

Molecular Formula

C19H14F3NO5

Molecular Weight

393.3 g/mol

IUPAC Name

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propylchromen-2-one

InChI

InChI=1S/C19H14F3NO5/c1-2-3-11-8-18(24)28-17-10-13(5-6-14(11)17)27-16-7-4-12(19(20,21)22)9-15(16)23(25)26/h4-10H,2-3H2,1H3

InChI Key

IICXTNDJFBIDDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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